

Pseudolaric Acid B: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pseudolarifuroic acid*

Cat. No.: B15140239

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Abstract

Pseudolaric Acid B (PAB) is a diterpenoid natural product isolated from the root bark of the golden larch tree, *Pseudolarix kaempferi*. Exhibiting a wide range of biological activities, PAB has garnered significant attention for its potent anticancer, anti-angiogenic, and immunosuppressive properties. This document provides an in-depth technical overview of Pseudolaric Acid B, including its physicochemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its investigation.

Physicochemical Properties

Pseudolaric Acid B is a complex molecule with the following key identifiers:

Property	Value
CAS Number	82508-31-4[1]
Molecular Formula	C ₂₃ H ₂₈ O ₈
Molecular Weight	432.46 g/mol [2][3]

Biological Activities and Mechanism of Action

Pseudolaric Acid B exerts its biological effects through a multi-targeted approach, primarily impacting cell proliferation, apoptosis, and angiogenesis.

Anticancer Activity

PAB has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its primary anticancer mechanisms include:

- **Induction of Apoptosis:** PAB triggers programmed cell death through both caspase-dependent and -independent pathways. It has been shown to upregulate pro-apoptotic proteins such as Bax and Bad, while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xl. This leads to the activation of caspase-3 and caspase-9, key executioners of apoptosis.
- **Cell Cycle Arrest:** PAB can induce cell cycle arrest, primarily at the G2/M phase, preventing cancer cells from progressing through mitosis.
- **Inhibition of Tubulin Polymerization:** PAB acts as a microtubule-destabilizing agent. By competitively inhibiting tubulin assembly, it disrupts the formation of the mitotic spindle, a critical structure for cell division.

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. PAB inhibits this process through several mechanisms:

- **Downregulation of Pro-Angiogenic Factors:** PAB has been shown to decrease the expression of key pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1 α (HIF-1 α).
- **Inhibition of Endothelial Cell Proliferation and Migration:** PAB directly inhibits the growth and movement of endothelial cells, the building blocks of blood vessels.

Immunosuppressive and Anti-inflammatory Effects

PAB also exhibits immunosuppressive and anti-inflammatory properties by inhibiting T-cell proliferation and the production of pro-inflammatory cytokines.

Signaling Pathways Modulated by Pseudolaric Acid B

The diverse biological activities of Pseudolaric Acid B are a consequence of its ability to modulate multiple intracellular signaling pathways.

- **NF-κB Pathway:** PAB inhibits the translocation of the nuclear factor-kappa B (NF-κB), a key regulator of inflammation and cell survival.
- **MAPK Pathways:** PAB influences the activity of mitogen-activated protein kinase (MAPK) pathways, including p38 MAPK, which are involved in cellular stress responses, apoptosis, and inflammation.
- **PI3K/Akt/mTOR Pathway:** This pathway is crucial for cell growth, proliferation, and survival. PAB has been shown to inhibit the phosphorylation of Akt, a key component of this pathway.
- **STAT3 Pathway:** Signal transducer and activator of transcription 3 (STAT3) is often constitutively active in cancer cells and promotes their survival and proliferation. PAB can suppress the phosphorylation of STAT3.
- **ERK1/2 Pathway:** The extracellular signal-regulated kinase (ERK) 1/2 pathway is another critical regulator of cell growth and differentiation that can be inhibited by PAB.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Pseudolaric Acid B.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- **Treatment:** Treat the cells with various concentrations of Pseudolaric Acid B (e.g., 0.1, 1, 5, 10, 25, 50 μ M) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Solubilization:** Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the PAB concentration.

Apoptosis Analysis (Western Blot for Caspase-3 Cleavage)

Western blotting is used to detect the cleavage of caspase-3, a hallmark of apoptosis.

Protocol:

- **Cell Lysis:** Treat cells with Pseudolaric Acid B as described above. Harvest the cells and lyse them in RIPA buffer containing protease inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE:** Load equal amounts of protein (e.g., 20-30 μ g) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β -actin or GAPDH should be used as a loading control.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

- **Cell Treatment and Harvesting:** Treat cells with Pseudolaric Acid B. Harvest both adherent and floating cells and wash with PBS.
- **Fixation:** Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
- **Staining:** Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 μ g/mL) and RNase A (100 μ g/mL).
- **Incubation:** Incubate in the dark for 30 minutes at room temperature.
- **Flow Cytometry Analysis:** Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
- **Data Analysis:** Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

In Vivo Antitumor Activity (Xenograft Model)

This protocol describes the evaluation of PAB's antitumor efficacy in a mouse xenograft model.

Protocol:

- **Cell Implantation:** Subcutaneously inject cancer cells (e.g., 1×10^6 cells in 100 μL of PBS/Matrigel) into the flank of immunodeficient mice (e.g., nude mice).
- **Tumor Growth:** Allow the tumors to grow to a palpable size (e.g., 50-100 mm^3).
- **Treatment:** Randomly assign the mice to treatment groups (e.g., vehicle control, Pseudolaric Acid B at different doses). Administer the treatment intraperitoneally or orally on a defined schedule (e.g., daily for 14 days).
- **Tumor Measurement:** Measure the tumor volume and mouse body weight every 2-3 days. Tumor volume can be calculated using the formula: $(\text{length} \times \text{width}^2)/2$.
- **Endpoint:** At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

Anti-Angiogenic Activity (HUVEC Tube Formation Assay)

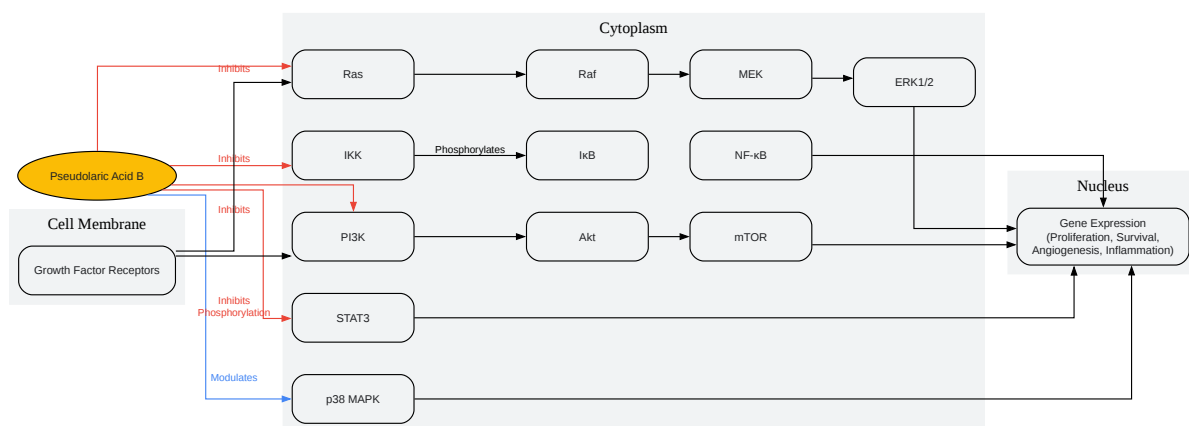
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

Protocol:

- **Matrigel Coating:** Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C .
- **Cell Seeding:** Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells.
- **Treatment:** Treat the cells with various concentrations of Pseudolaric Acid B.
- **Incubation:** Incubate for 6-18 hours to allow for tube formation.
- **Visualization and Quantification:** Visualize the tube-like structures using a microscope. The extent of tube formation can be quantified by measuring the total tube length and the number of branch points using image analysis software.

Visualizations

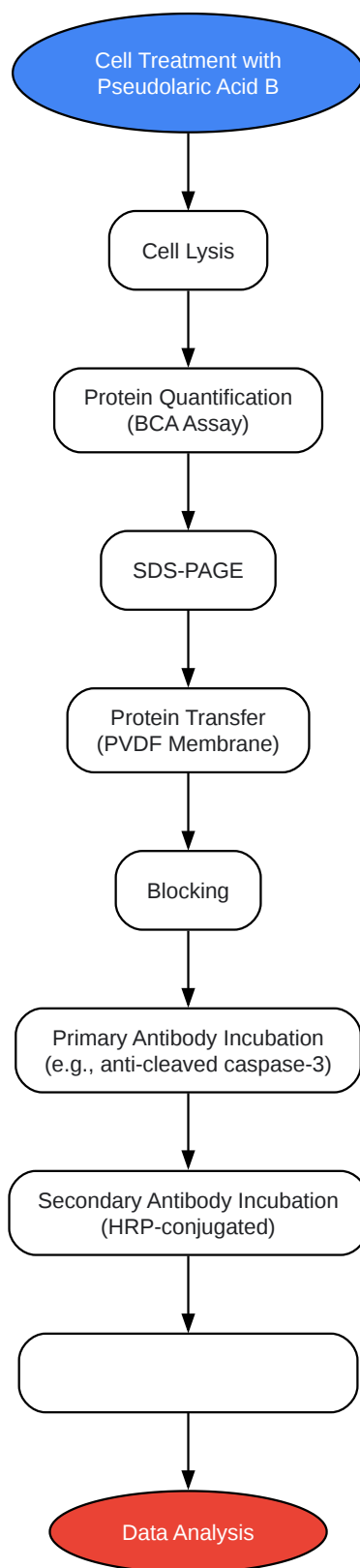
Signaling Pathways



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Caption: Key signaling pathways modulated by Pseudolaric Acid B.

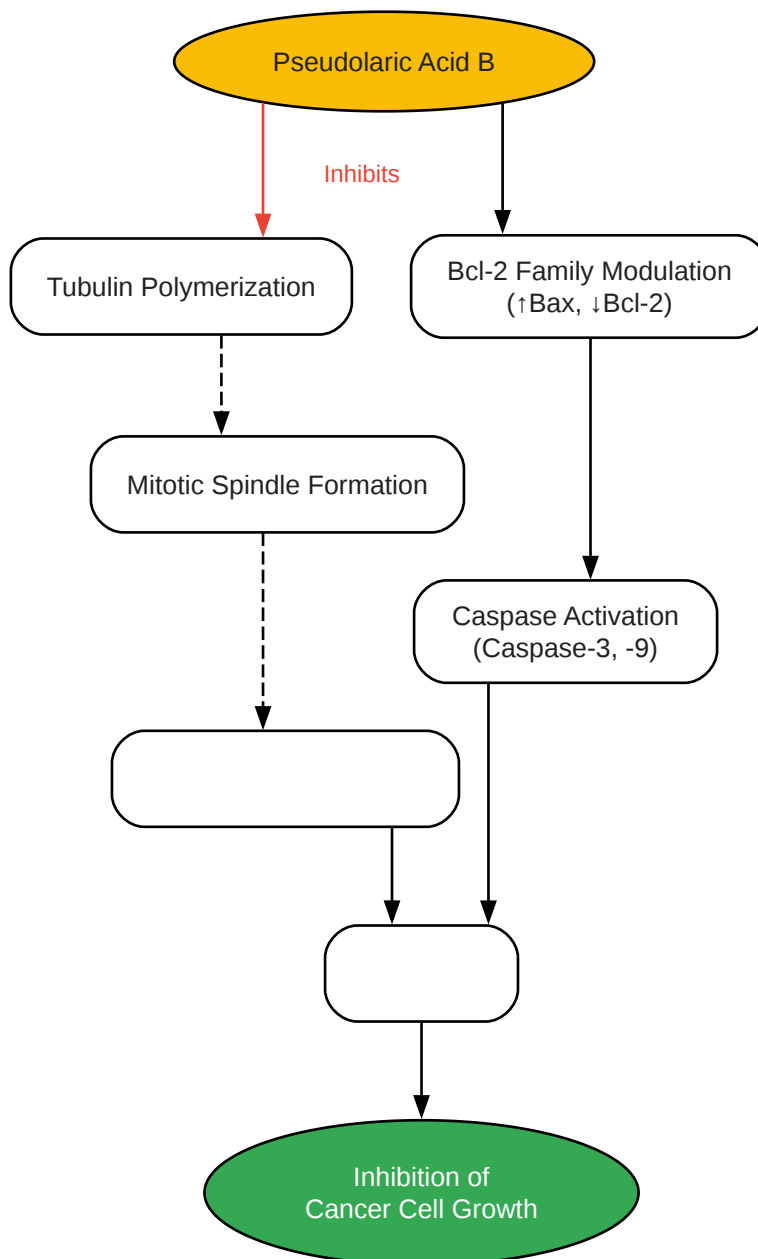
Experimental Workflow: Western Blot for Apoptosis



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Caption: Workflow for detecting apoptosis via Western Blot.

Logical Relationship: PAB's Anticancer Mechanism



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Caption: Logical flow of PAB's primary anticancer mechanisms.

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- To cite this document: BenchChem. [Pseudolaric Acid B: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15140239#pseudolaric-acid-b-cas-number-and-molecular-weight]

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